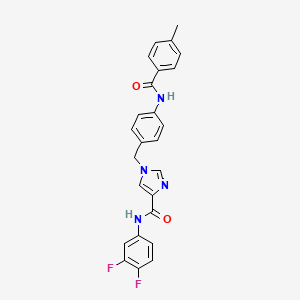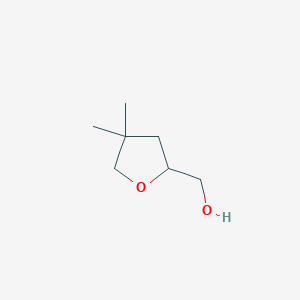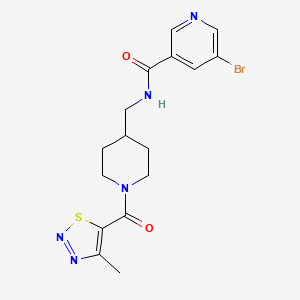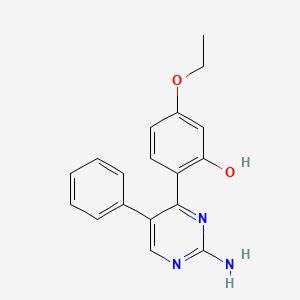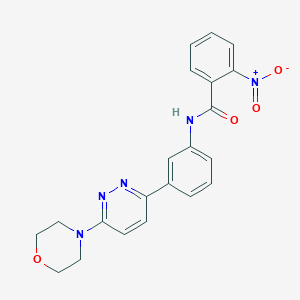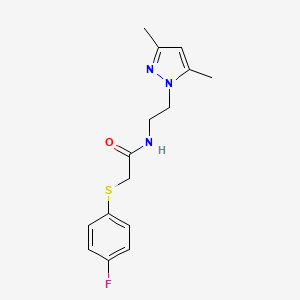
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, commonly known as DPEAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DPEAA is a thioacetamide derivative that has been synthesized using a simple and efficient method.
Scientific Research Applications
Scientific Research Applications of N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Antimicrobial Activity: Compounds containing the imidazole ring, such as N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide, have been studied for their potential antimicrobial properties. The presence of the imidazole ring has been associated with a broad range of biological activities, including antibacterial and antifungal effects . This compound could be explored for its efficacy against various strains of bacteria and fungi, contributing to the development of new antimicrobial agents.
Anti-Tubercular Potential: Derivatives of 3,5-dimethylpyrazole, which is a core component of the compound , have shown potent anti-tubercular activity against Mycobacterium tuberculosis . Research into this compound could lead to the discovery of novel treatments for tuberculosis, especially in the face of rising antibiotic resistance.
Anti-Inflammatory and Analgesic Effects: Imidazole derivatives are known to exhibit anti-inflammatory and analgesic properties. The compound’s structural features suggest potential applications in the development of new drugs to treat inflammatory conditions and pain management .
Antitumor Activity: The imidazole moiety is a common feature in many compounds with antitumor activity. Investigating the therapeutic potential of this compound could contribute to cancer research, particularly in identifying new chemotherapeutic agents .
Antidiabetic Applications: Some imidazole-containing compounds have been reported to show antidiabetic activity. The compound could be part of studies aimed at understanding its role in insulin regulation and glucose metabolism, which may lead to new approaches in diabetes treatment .
Antiviral Properties: Given the imidazole ring’s presence in antiviral drugs, this compound might hold promise for the development of new antiviral therapies. Research could focus on its effectiveness against various viral infections, including emerging viral diseases .
Antioxidant Effects: Imidazole derivatives can also act as antioxidants. This compound could be analyzed for its ability to scavenge free radicals, which is valuable in preventing oxidative stress-related diseases .
Coordination Chemistry and Ligand Design: The compound’s structure, featuring a pyrazole ring, makes it a candidate for creating ligands in coordination chemistry. It could be used to synthesize complexes with metals, which have applications in catalysis and materials science .
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3OS/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-21-14-5-3-13(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWNVXKYUPYIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CSC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2752728.png)
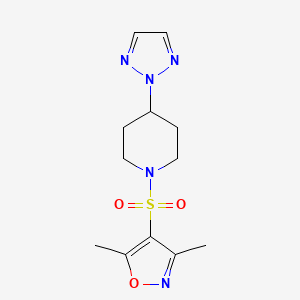

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)

![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)
![5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2752737.png)

